molecular formula C8H13BrO2 B8497245 4-Bromo-1,1-diethoxy-2-butyne

4-Bromo-1,1-diethoxy-2-butyne

Cat. No. B8497245
M. Wt: 221.09 g/mol
InChI Key: BCOCYOCOHFEFGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1,1-diethoxy-2-butyne is a useful research compound. Its molecular formula is C8H13BrO2 and its molecular weight is 221.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1,1-diethoxy-2-butyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1,1-diethoxy-2-butyne including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

4-bromo-1,1-diethoxybut-2-yne

InChI

InChI=1S/C8H13BrO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-4,7H2,1-2H3

InChI Key

BCOCYOCOHFEFGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(C#CCBr)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromo-1,1-diethoxy-2-butyne (Reagent L) was prepared according to the procedure of R. Epsystein and S. Marszak, Bull. Soc. Chim. Fr., I, pp. 313-17 (1968). A total of 74.1 g. (0.40 mole) of propargyl bromine, 59.28 g. (0.40 mole) of triethylorthoformate, and 3.2 g. (0.010 mole) of zinc iodide were combined in a reaction flask fitted with a packed distillation column and a stillhead. The mixture was heated to 100°-110° C. and ethanol was removed by slow distillation over 2.5 hours. Hexane (96 ml.) was added as required to maintain the stillhead temperature below 80° C. The pot residue was diluted with 200 ml. methylene chloride, washed with water and brine, dried with magnesium sulfate, filtered, and then distilled. A forerun of ethylorthoformate was collected, followed by the acetal at 50°-77° C./5-10 mm.
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Quantity
0.01 mol
Type
catalyst
Reaction Step Three

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